molecular formula C10H12FN3OS B11743758 N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine CAS No. 1856060-59-7

N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine

Cat. No.: B11743758
CAS No.: 1856060-59-7
M. Wt: 241.29 g/mol
InChI Key: QYMNPLYRIRKXFB-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methoxymethyl group and an amine group The compound also contains a fluorinated thiophene ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride under basic conditions. The fluorinated thiophene ring is then attached through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated thiophene ring and the pyrazole core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine
  • N-[(5-bromothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine
  • N-[(5-iodothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

1856060-59-7

Molecular Formula

C10H12FN3OS

Molecular Weight

241.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C10H12FN3OS/c1-15-7-14-6-8(4-13-14)12-5-9-2-3-10(11)16-9/h2-4,6,12H,5,7H2,1H3

InChI Key

QYMNPLYRIRKXFB-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=N1)NCC2=CC=C(S2)F

Origin of Product

United States

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